molecular formula C13H11ClFNO2S B10967870 3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10967870
M. Wt: 299.75 g/mol
InChI Key: URMDGNXKIGSTFR-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its electrophilicity, allowing it to interact with nucleophilic sites on enzymes or proteins. This interaction can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its chloro, fluoro, and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

3-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-7-11(15)5-6-13(9)16-19(17,18)12-4-2-3-10(14)8-12/h2-8,16H,1H3

InChI Key

URMDGNXKIGSTFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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